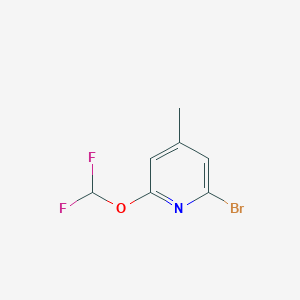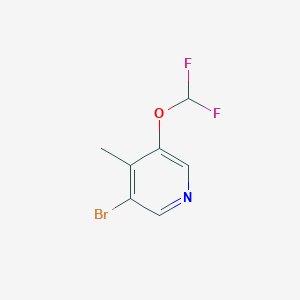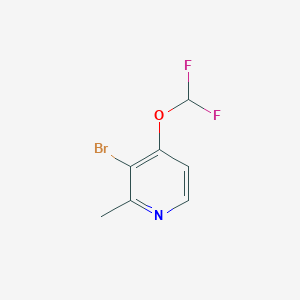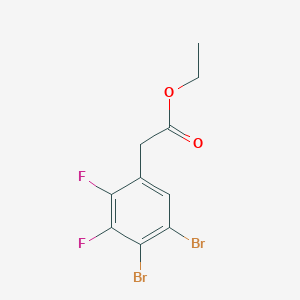
Ethyl 3,4-dibromo-5-fluorophenylacetate
概要
説明
Ethyl 3,4-dibromo-5-fluorophenylacetate is a chemical compound belonging to the class of phenylacetate derivatives. It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, which is further connected to an ethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,4-dibromo-5-fluorophenylacetate typically involves the bromination and fluorination of a phenylacetate precursor. One common method includes the following steps:
Bromination: The starting material, 3,4-dibromophenylacetic acid, is brominated using bromine in the presence of a suitable catalyst.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride.
Esterification: The final step involves esterification of the fluorinated intermediate with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Ethyl 3,4-dibromo-5-fluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form corresponding phenylacetate derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Electrophilic Substitution: Halogenating agents such as chlorine or iodine in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products:
- Substituted phenylacetates
- Reduced phenylacetates
- Oxidized derivatives such as carboxylic acids
科学的研究の応用
Ethyl 3,4-dibromo-5-fluorophenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical testing.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 3,4-dibromo-5-fluorophenylacetate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
- Ethyl bromodifluoroacetate
- Ethyl 2-bromo-2,2-difluoroacetate
- Ethyl 3,4-dibromo-5-chlorophenylacetate
Comparison: Ethyl 3,4-dibromo-5-fluorophenylacetate is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring. This configuration imparts distinct chemical properties and reactivity compared to similar compounds. For instance, Ethyl bromodifluoroacetate contains two fluorine atoms and one bromine atom, leading to different reactivity and applications .
特性
IUPAC Name |
ethyl 2-(3,4-dibromo-5-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2FO2/c1-2-15-9(14)5-6-3-7(11)10(12)8(13)4-6/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBDYIWUPKZOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















